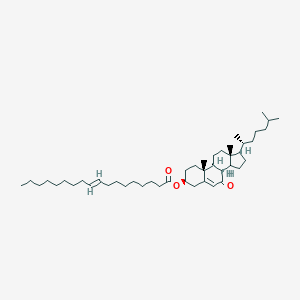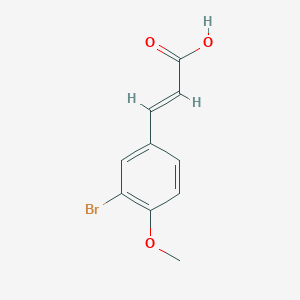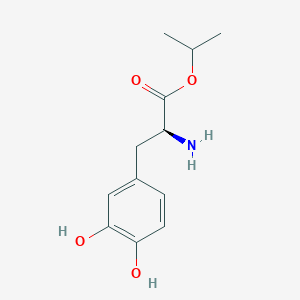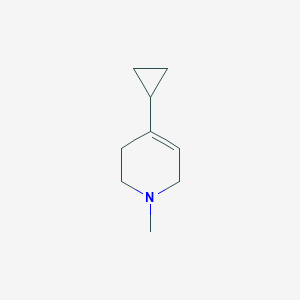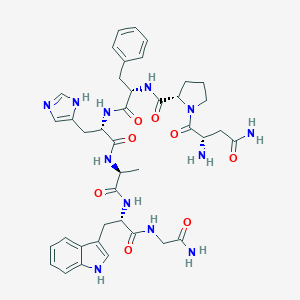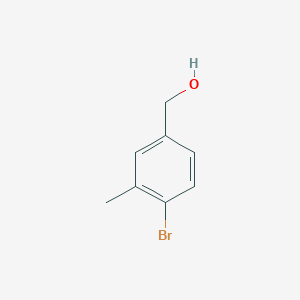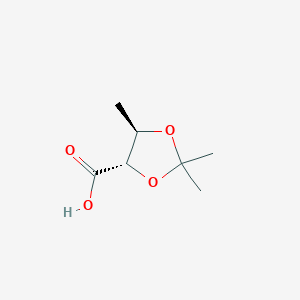
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid, also known as TMDCA, is a chiral compound that has gained attention due to its potential use in various scientific research applications. This acid is synthesized through a multi-step process that involves the use of various chemical reagents. In recent years, TMDCA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is not fully understood, but it is believed to act as a chiral auxiliary, meaning that it can influence the stereochemistry of other molecules during chemical reactions. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its potential use in the development of new drugs and pharmaceuticals.
Effets Biochimiques Et Physiologiques
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid can inhibit the growth of cancer cells and reduce inflammation. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of other chiral compounds. However, (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid also has some limitations, including its relatively high cost and the complexity of its synthesis.
Orientations Futures
For the study of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid include the development of new drugs and pharmaceuticals and further research into its mechanism of action and potential uses in organic chemistry.
Méthodes De Synthèse
The synthesis of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves several steps, starting with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with thionyl chloride to form 2,2-dimethyl-1,3-dioxolane-4-methanesulfonyl chloride. This compound is then reacted with sodium cyanide to form 2,2-dimethyl-1,3-dioxolane-4-carbonitrile. The next step involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carbonitrile with methylmagnesium bromide to form (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid.
Applications De Recherche Scientifique
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of organic chemistry, where (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been used as a chiral building block for the synthesis of other chiral compounds. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Propriétés
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

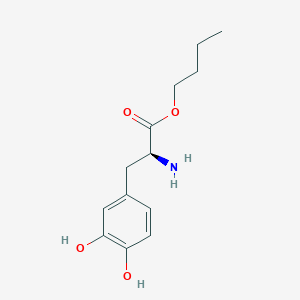
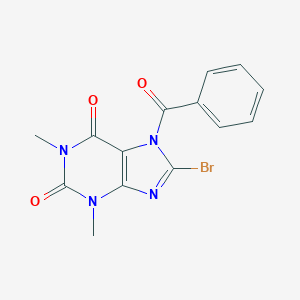
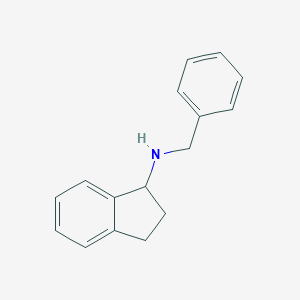


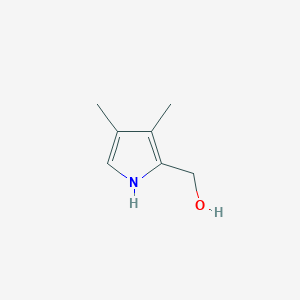
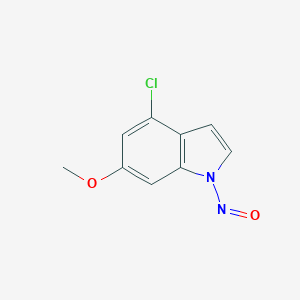
![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)
